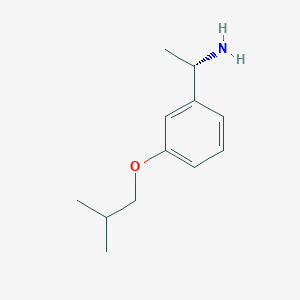

(S)-1-(3-Isobutoxyphenyl)ethylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-[3-(2-methylpropoxy)phenyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-9(2)8-14-12-6-4-5-11(7-12)10(3)13/h4-7,9-10H,8,13H2,1-3H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNBGJSZOOIKBJS-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=CC(=C1)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC=C1)OCC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Enantiopure S 1 3 Isobutoxyphenyl Ethylamine

Direct Asymmetric Synthesis Approaches

Direct asymmetric synthesis aims to create the desired stereocenter in a controlled manner, starting from a prochiral precursor, most commonly 3-isobutoxyacetophenone. These methods are often more atom-economical than resolution techniques.

Asymmetric Catalytic Hydrogenation and Transfer Hydrogenation (e.g., using Ruthenium complexes)

Asymmetric catalytic hydrogenation and transfer hydrogenation of prochiral ketones represent powerful tools for the synthesis of chiral alcohols, which can be subsequently converted to amines. Ruthenium complexes featuring chiral ligands are frequently employed for these transformations.

The asymmetric hydrogenation of acetophenone (B1666503) and its derivatives has been achieved with ruthenium nanoparticles in ionic liquid media, yielding high conversions and good enantioselectivities. pku.edu.cn For instance, the hydrogenation of acetophenone using a catalyst system of Ru nanoparticles modified with (1S, 2S)-1,2-diphenyl-1,2-ethylenediamine ((1S, 2S)-DPEN) and KOH in an ionic liquid/isopropanol (B130326) mixture resulted in 100% conversion and 79.1% enantiomeric excess (ee). pku.edu.cn The mechanism of asymmetric hydrogenation of ketones catalyzed by BINAP/1,2-diamine-ruthenium(II) complexes is proposed to proceed via a metal-ligand bifunctional mechanism, where a hydride on the ruthenium and a proton from the diamine ligand are transferred to the carbonyl group. acs.org

Asymmetric transfer hydrogenation (ATH) offers an operationally simpler alternative, often using formic acid/triethylamine mixtures or isopropanol as the hydrogen source. Ruthenium(II)/TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) complexes are highly effective for the ATH of various ketones. soton.ac.uk For acetophenone derivatives, these catalysts have demonstrated excellent enantioselectivities. soton.ac.uk While specific studies on 3-isobutoxyacetophenone are not extensively documented, the general success with structurally similar aryl ketones suggests this is a viable, albeit less explored, route to the corresponding chiral alcohol, a direct precursor to (S)-1-(3-isobutoxyphenyl)ethylamine.

| Method | Catalyst System | Substrate Type | Typical Outcome | Reference |

| Asymmetric Hydrogenation | Ru nanoparticles/(1S, 2S)-DPEN/KOH | Acetophenone | 100% conversion, 79.1% ee | pku.edu.cn |

| Asymmetric Transfer Hydrogenation | Ruthenium(II)/TsDPEN complexes | Acetophenone derivatives | Excellent enantioselectivities | soton.ac.uk |

Asymmetric Reductive Amination Strategies

Asymmetric reductive amination involves the condensation of a ketone with an amine source to form an imine or enamine in situ, which is then asymmetrically reduced to the desired chiral amine. This can be achieved using chiral reagents or catalysts. One common strategy involves the use of a chiral auxiliary, such as a chiral amine, which reacts with the ketone to form a diastereomeric imine that is then reduced. The auxiliary is subsequently removed to yield the enantiomerically enriched target amine. Alternatively, a chiral catalyst can be used to directly reduce the prochiral imine formed from the ketone and an achiral amine source like ammonia (B1221849).

Enzymatic Transamination Biocatalysis

Biocatalysis, particularly the use of transaminases, has emerged as a powerful and environmentally benign method for the synthesis of chiral amines. mdpi.com ω-Transaminases (ω-TAs) are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone acceptor. illinois.edu

For the synthesis of this compound, an (S)-selective ω-transaminase would be employed to convert 3-isobutoxyacetophenone into the desired amine. nih.gov A common amine donor is L-alanine, which is converted to pyruvate (B1213749) as a by-product. nih.gov A significant challenge in these reactions is the unfavorable equilibrium, which often lies on the side of the ketone starting material. nih.govtdx.cat To drive the reaction towards the amine product, various strategies are employed, such as using a large excess of the amine donor or removing the pyruvate by-product. nih.govtdx.cat One effective method for pyruvate removal is the use of a coupled enzyme system, for instance, lactate (B86563) dehydrogenase (LDH) which reduces pyruvate to lactate, or pyruvate decarboxylase (PDC) which converts pyruvate to acetaldehyde (B116499) and CO2. nih.gov

The use of whole-cell biocatalysts can be advantageous as they can contain the necessary enzymes for cofactor regeneration and by-product removal. nih.gov For example, the asymmetric synthesis of (S)-α-methylbenzylamine from acetophenone using whole cells of Vibrio fluvialis JS17, which contains an (S)-selective ω-TA, with L-alanine as the amine donor, resulted in a 92.1% yield and an enantiomeric excess of over 99%. nih.gov

| Enzyme Type | Substrate | Amine Donor | Key Challenge | Outcome | Reference |

| (S)-selective ω-Transaminase | 3-Isobutoxyacetophenone | L-Alanine | Unfavorable equilibrium | High ee (>99%) | mdpi.comillinois.edunih.gov |

Asymmetric Epoxidation and Ring-Opening Methodologies

An alternative, though less direct, pathway to this compound involves the asymmetric epoxidation of a styrene (B11656) derivative followed by nucleophilic ring-opening of the resulting epoxide. This multi-step sequence would commence with the synthesis of 3-isobutyloxystyrene. This olefin could then be subjected to an asymmetric epoxidation reaction, for instance using a Sharpless or Jacobsen epoxidation, to yield the chiral (R)-3-isobutyloxystyrene oxide.

The subsequent step is the regioselective ring-opening of the epoxide with an amine source, such as ammonia or a protected amine equivalent. mdpi.com The reaction of epoxides with amines is a well-established method for the synthesis of β-amino alcohols. mdpi.comresearchgate.net The nucleophilic attack would preferentially occur at the less hindered carbon of the epoxide, leading to the formation of a chiral amino alcohol. The final step would involve the conversion of the hydroxyl group to a hydrogen, for example, through a deoxygenation protocol, to afford the target amine. While this methodology is synthetically viable, its application for this specific target compound is not prominently reported in the literature, making it a more theoretical approach compared to other methods.

Stereoselective Additions to Imines and Sulfinyl Imines

The addition of organometallic reagents to imines is a fundamental C-C bond-forming reaction for the synthesis of amines. To achieve enantioselectivity, this can be performed on imines bearing a chiral auxiliary. A highly successful and widely used approach is the addition of organometallic reagents to N-sulfinyl imines, developed by Ellman. yale.edu

In this method, 3-isobutoxyacetophenone is first condensed with an enantiopure sulfinamide, such as (R)-tert-butanesulfinamide, to form the corresponding N-sulfinyl imine. The chiral sulfinyl group then directs the nucleophilic addition of a methyl group (e.g., from a Grignard reagent like methylmagnesium bromide or a methyl organolithium reagent) to the imine carbon from a specific face. This results in the formation of the desired stereocenter with high diastereoselectivity. The final step is the facile removal of the sulfinyl auxiliary under acidic conditions to yield the enantiopure this compound.

Chiral Resolution Techniques for Racemic 1-(3-Isobutoxyphenyl)ethylamine Precursors

Chiral resolution involves the separation of a racemic mixture of 1-(3-isobutoxyphenyl)ethylamine into its individual enantiomers. This is typically achieved by converting the enantiomers into diastereomers, which have different physical properties and can therefore be separated.

A widely used method is the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, which is an enantiomerically pure acid. onyxipca.com For the resolution of racemic 1-(3-isobutoxyphenyl)ethylamine, a common choice for the resolving agent is an enantiomer of tartaric acid, such as L-(+)-tartaric acid. rsc.org

The process involves dissolving the racemic amine and the chiral acid in a suitable solvent. The two resulting diastereomeric salts, (S)-amine·(L)-acid and (R)-amine·(L)-acid, will have different solubilities. Through careful control of conditions such as temperature and solvent composition, one of the diastereomeric salts will preferentially crystallize out of the solution. This less soluble salt is then separated by filtration. The desired enantiomer of the amine is then liberated from the purified diastereomeric salt by treatment with a base. The more soluble diastereomeric salt remains in the mother liquor, from which the other enantiomer of the amine can be recovered.

| Resolving Agent | Principle | Separation Method | Final Step | Reference |

| L-(+)-Tartaric Acid | Formation of diastereomeric salts with different solubilities | Fractional crystallization | Treatment with base to liberate the free amine | onyxipca.comrsc.org |

Enzymatic kinetic resolution is another effective technique. This method utilizes an enzyme that selectively acylates one enantiomer of the racemic amine at a much faster rate than the other. For instance, a lipase (B570770) such as Candida antarctica lipase B (CALB) can be used with an acyl donor to selectively acylate the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted. The acylated (R)-amine can then be separated from the unreacted (S)-amine by standard purification techniques like chromatography or extraction.

Classical Diastereomeric Salt Formation and Crystallization

One of the most established and industrially viable methods for separating enantiomers is through the formation of diastereomeric salts. wikipedia.org This technique leverages the different physical properties of diastereomers, such as solubility, allowing for their separation by fractional crystallization. pbworks.com The process involves reacting the racemic amine with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. libretexts.org

The choice of the chiral resolving agent is a critical factor for a successful resolution. psu.edu The agent must form a stable salt with the amine and, crucially, the resulting diastereomeric salts must have significantly different solubilities in a given solvent system. wikipedia.org For the resolution of racemic amines, chiral acids are commonly employed. libretexts.org

Prominent examples of such resolving agents include:

Tartaric acid and its derivatives: Tartaric acid is a readily available and cost-effective chiral resolving agent. psu.edu Its derivatives, such as (+)-dibenzoyl-L-tartaric acid and (+)-di-p-toluoyl-L-tartaric acid, are also widely used and can offer improved separation efficiency for specific substrates. psu.educhemicalbook.com For instance, in the resolution of a structurally similar compound, (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine, a key intermediate for the drug Apremilast, derivatives of tartaric acid, specifically (R,R)-4-chlorotartranilic acid, have been shown to be highly effective. google.com This highlights the potential of tartaric acid derivatives for the resolution of 1-(3-isobutoxyphenyl)ethylamine.

Mandelic acid: (S)-Mandelic acid is another effective resolving agent for chiral amines. nih.gov Its aromatic nature can lead to different intermolecular interactions within the diastereomeric salt crystals compared to tartaric acid, potentially offering a different solubility profile and a viable alternative for resolution. psu.edu The effectiveness of mandelic acid has been demonstrated in the resolution of various amino acid esters and other amines. nih.gov

The selection process is often empirical, and a screening of various resolving agents is typically performed to identify the optimal choice for a given racemic mixture. onyxipca.com

| Resolving Agent | Rationale for Selection |

| Tartaric Acid Derivatives | Readily available, cost-effective, and proven effective for structurally similar amines. psu.edugoogle.com |

| Mandelic Acid | Offers different intermolecular interactions due to its aromaticity, providing an alternative solubility profile. psu.edunih.gov |

Once a suitable resolving agent is identified, the conditions for the fractional crystallization must be optimized to maximize the yield and enantiomeric excess of the desired diastereomer. Key parameters that are typically optimized include:

Solvent: The choice of solvent is crucial as it directly influences the solubility of the diastereomeric salts. A good solvent system will exhibit a large difference in solubility between the two diastereomers. Mixed solvent systems are often employed to fine-tune this solubility difference.

Temperature: Temperature affects solubility and the rate of crystallization. A controlled cooling profile can be critical for obtaining large, pure crystals of the less soluble diastereomer.

Concentration: The concentration of the diastereomeric salts in the solution will determine the point of saturation and the yield of the crystallized product.

Seeding: Introducing a small crystal of the desired diastereomeric salt (seeding) can induce crystallization and can be crucial for controlling the crystal form and purity. psu.edu

For example, in the resolution of racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline (B142631) with (+)-tartaric acid, the difference in solubility profiles of the resulting diastereomeric salts allows for one to crystallize while the other remains in solution. rsc.org The efficiency of this separation is highly dependent on the crystallization conditions.

A significant consideration in the economic viability of classical resolution is the ability to recover and reuse the chiral resolving agent. rsc.org After the separation of the diastereomeric salts, the resolving agent can be recovered from both the crystallized salt and the mother liquor.

A general process for the recovery of an acidic resolving agent like tartaric acid from the diastereomeric salt involves:

Treatment of the separated diastereomeric salt with a base (e.g., sodium hydroxide) to liberate the free chiral amine.

Extraction of the chiral amine into an organic solvent.

The aqueous layer, now containing the sodium salt of the resolving agent, is then acidified with a mineral acid (e.g., hydrochloric acid) to regenerate the chiral resolving agent. google.com

The regenerated resolving agent can then be extracted and purified for reuse.

Chromatographic Chiral Separations

Chromatographic techniques offer a powerful alternative to classical resolution for obtaining enantiopure compounds. mz-at.de High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used method for the analytical and preparative separation of enantiomers. mz-at.de

The principle behind this technique is the differential interaction of the enantiomers with the chiral stationary phase. The CSP creates a chiral environment where one enantiomer interacts more strongly than the other, leading to different retention times and thus separation.

For the separation of a chiral amine like this compound, several types of CSPs could be effective:

Polysaccharide-based CSPs: Columns with chiral selectors based on derivatives of cellulose (B213188) and amylose (B160209) are among the most versatile and widely used CSPs. mdpi.com They can separate a broad range of racemic compounds, including amines.

Pirkle-type CSPs: These CSPs are based on the principle of forming transient diastereomeric complexes between the analyte and the chiral selector through hydrogen bonding, π-π interactions, and dipole-dipole interactions.

Cyclodextrin-based CSPs: These CSPs utilize the inclusion complexation of the analyte within the chiral cavity of the cyclodextrin (B1172386) molecule.

The choice of mobile phase is also critical for achieving good separation and is optimized for each specific application. mdpi.com Chiral HPLC is particularly useful for analytical quality control to determine the enantiomeric purity of the final product.

| Chiral Stationary Phase (CSP) Type | Principle of Separation |

| Polysaccharide-based | Differential interactions with derivatized cellulose or amylose. mdpi.com |

| Pirkle-type | Transient diastereomeric complex formation via various intermolecular forces. |

| Cyclodextrin-based | Inclusion complexation within a chiral cavity. |

Chiral Pool Synthesis Strategies

Chiral pool synthesis is an approach that utilizes readily available, enantiomerically pure natural products, such as amino acids, carbohydrates, or terpenes, as starting materials. mdpi.com This strategy avoids the need for a resolution step or an asymmetric synthesis step, as the chirality is incorporated from the beginning.

For the synthesis of this compound, a suitable chiral starting material would possess a stereocenter that can be elaborated into the target molecule. For example, a chiral amino acid like (S)-alanine could potentially serve as a precursor. The synthesis would involve a series of chemical transformations to convert the amino acid structure into the desired product, preserving the stereochemistry at the chiral center. While this approach is elegant, the design of a synthetic route from a chiral pool starting material to the specific target molecule can be challenging and may require multiple steps. baranlab.org

Synthetic Routes Utilizing Chiral Auxiliaries

Another powerful strategy for asymmetric synthesis involves the use of a chiral auxiliary. tcichemicals.com A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate, directing the stereochemical outcome of a subsequent reaction. nih.gov After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. harvard.edu

A common approach for the synthesis of chiral amines involves the use of sulfinamides, such as Ellman's auxiliary ((R)- or (S)-tert-butanesulfinamide). mdpi.com The synthesis would typically proceed as follows:

Condensation of the chiral sulfinamide with 3-isobutoxyacetophenone to form a chiral sulfinylimine.

Diastereoselective reduction of the C=N bond of the sulfinylimine. The chiral auxiliary directs the hydride attack to one face of the imine, leading to the formation of one diastereomer in excess.

Removal of the chiral auxiliary under acidic conditions to yield the enantiomerically enriched this compound.

This method has proven to be a robust and widely applicable route for the synthesis of a variety of chiral amines. whiterose.ac.uk

Auxiliary-Mediated Stereocontrol

The use of a chiral auxiliary is a powerful strategy to introduce chirality into a molecule. In the synthesis of this compound, a common and effective approach is the diastereoselective reduction of a chiral N-sulfinylimine, which is formed by the condensation of a chiral sulfinamide auxiliary with the prochiral ketone, 3-isobutoxyacetophenone. The tert-butanesulfinyl group, introduced by Ellman, is a particularly effective chiral auxiliary for this transformation. wikipedia.orgnih.govnih.goviupac.org

The synthesis commences with the condensation of (R)-tert-butanesulfinamide with 3-isobutoxyacetophenone. This reaction is typically carried out in the presence of a dehydrating agent, such as titanium(IV) ethoxide, to drive the equilibrium towards the formation of the N-tert-butanesulfinylimine. The resulting chiral sulfinylimine exists as a mixture of (E) and (Z) isomers, which generally equilibrate under the reaction conditions. yale.eduharvard.edu

The key stereodetermining step is the diastereoselective reduction of the C=N bond of the sulfinylimine. The stereochemical outcome of this reduction is dictated by the chiral sulfinyl group, which effectively shields one face of the imine, directing the hydride attack to the opposite face. The choice of reducing agent is critical to achieving high diastereoselectivity. While various hydride sources can be employed, borane (B79455) reagents, such as borane-tetrahydrofuran (B86392) complex (BH3•THF) or catecholborane, are often preferred for their high selectivity in the reduction of N-sulfinylketimines. osi.lvresearchgate.net

The proposed transition state for the reduction involves coordination of the borane to the nitrogen and oxygen atoms of the sulfinyl group, forming a rigid six-membered ring-like structure. This conformation orients the bulky tert-butyl group to effectively block one face of the imine, leading to the preferential formation of one diastereomer. For the synthesis of the (S)-amine, the (R)-sulfinamide is typically used, which directs the hydride to the Re face of the imine.

The diastereomeric ratio (d.r.) of the resulting sulfinamide is a critical measure of the effectiveness of the stereocontrol. High diastereoselectivity is essential for obtaining the final product in high enantiomeric excess (e.e.).

Table 1: Diastereoselective Reduction of N-(3-Isobutoxyacetophenone)-(R)-tert-butanesulfinimine

| Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (S,R) : (R,R) | Reference |

| BH3•THF | THF | -78 to 0 | >95:5 | General methodology from osi.lvresearchgate.net |

| Catecholborane | THF | -78 | >95:5 | General methodology from osi.lvresearchgate.net |

| L-Selectride® | THF | -78 | High, but may vary | General methodology from researchgate.net |

Note: The data in this table is based on general methodologies for the reduction of similar N-sulfinylketimines and represents expected outcomes for the specified substrate.

Cleavage and Recovery of Chiral Auxiliaries

Following the diastereoselective reduction, the final step is the removal of the chiral auxiliary to yield the free this compound. The sulfinyl group is readily cleaved under acidic conditions. wikipedia.org Treatment of the N-sulfinylamine with a strong acid, such as hydrochloric acid (HCl) in a protic solvent like methanol (B129727) or isopropanol, efficiently breaks the N-S bond. wikipedia.org The desired amine is typically isolated as its hydrochloride salt, which can be neutralized to obtain the free amine.

A significant advantage of using the tert-butanesulfinamide auxiliary is the potential for its recovery and reuse, which is economically and environmentally beneficial. After the acidic cleavage, the auxiliary is converted into tert-butylsulfinyl chloride. osi.lv This species can be trapped and reconverted to the chiral sulfinamide. One common method involves treating the reaction mixture, after removal of the amine salt, with ammonia to regenerate the racemic tert-butanesulfinamide. osi.lv

For the recovery of the enantiopure auxiliary, a more sophisticated approach is required. The generated tert-butylsulfinyl chloride can be reacted with a chiral alcohol, such as (-)-menthol or N-methylephedrine, to form a diastereomeric mixture of sulfinate esters. osi.lv These diastereomers can be separated, and the desired diastereomer can then be treated with lithium amide in liquid ammonia to regenerate the enantiopure tert-butanesulfinamide. osi.lv

Table 2: Cleavage of N-((S)-1-(3-Isobutoxyphenyl)ethyl)-(R)-tert-butanesulfinamide

| Reagent | Solvent | Product | Yield (%) | Reference |

| HCl | Methanol | This compound•HCl | >95 | General procedure from wikipedia.org |

| HCl | Isopropanol | This compound•HCl | >95 | General procedure from wikipedia.org |

Note: The data in this table is based on general procedures for the cleavage of similar N-sulfinylamines and represents expected outcomes.

Stereochemical Control and Enantiomeric Purity Assessment

Mechanisms of Stereoselectivity in Synthesis

The creation of a specific stereoisomer of 1-(3-Isobutoxyphenyl)ethylamine requires precise control over the reaction pathways to favor the formation of the desired (S)-enantiomer. This is achieved through various strategies that induce diastereoselectivity and enantioselectivity.

The synthesis of enantiomerically pure (S)-1-(3-Isobutoxyphenyl)ethylamine can be approached through several established methodologies, including asymmetric synthesis and chiral resolution.

Asymmetric Synthesis: This approach aims to directly synthesize the (S)-enantiomer from a prochiral precursor, such as 3-isobutoxyacetophenone. One common method is the asymmetric reduction of the ketone. This can be accomplished using a chiral reducing agent or a catalyst. For instance, a borane (B79455) reduction can be rendered enantioselective by using a chiral oxazaborolidine catalyst, often derived from a chiral amino alcohol.

Another powerful technique is the use of a chiral auxiliary. For example, a chiral auxiliary like (S)-α-methylbenzylamine can be reacted with the precursor ketone to form a chiral imine or enamine. Subsequent reduction of this diastereomeric intermediate, often with a standard reducing agent like sodium borohydride, proceeds with facial selectivity guided by the chiral auxiliary. The auxiliary is then cleaved to yield the enantiomerically enriched target amine. A similar strategy has been successfully employed in the synthesis of related pharmaceutical intermediates, such as (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine, a key component for Apremilast. google.com In that synthesis, a chiral auxiliary is used to form a diastereomeric enamine, which is then reduced to create the desired stereocenter. google.com

Chiral Resolution: This method involves the separation of a racemic mixture of 1-(3-isobutoxyphenyl)ethylamine.

Classical Resolution: This technique relies on the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid like tartaric acid or its derivatives, to form a pair of diastereomeric salts. google.com Due to their different physical properties, these salts can be separated by fractional crystallization. The desired diastereomer is then treated with a base to liberate the pure (S)-enantiomer. The choice of resolving agent and solvent is crucial for efficient separation. google.com

Enzymatic Resolution: A highly selective method involves the use of enzymes, such as lipases (e.g., Candida antarctica lipase), to selectively acylate one enantiomer of the amine in the presence of an acyl donor (e.g., an alkyl ester). google.com This results in the formation of an amide from one enantiomer (e.g., the (R)-enantiomer), leaving the other enantiomer (the desired (S)-amine) unreacted. The unreacted amine can then be easily separated from the newly formed amide. google.com

The success of stereoselective synthesis is highly dependent on the careful optimization of reaction parameters.

Temperature: Asymmetric reactions are often conducted at low temperatures to enhance selectivity. Lower temperatures can increase the energy difference between the diastereomeric transition states, leading to a higher diastereomeric or enantiomeric excess. For example, alkylation reactions using chiral auxiliaries are frequently performed at temperatures as low as -78°C. google.com

Solvent: The choice of solvent can significantly impact the stereochemical outcome by influencing the conformation of the substrate-catalyst complex or the solubility of diastereomeric salts during resolution. In enzymatic resolutions, the solvent (often an organic solvent like hexane (B92381) or dimethoxyethane) can affect the enzyme's activity and enantioselectivity. google.com

Catalyst/Reagent: The structure of the chiral catalyst, auxiliary, or resolving agent is the primary determinant of stereoselectivity. Subtle changes in the ligand structure of a metal catalyst or the protecting groups on a chiral auxiliary can lead to dramatic differences in the enantiomeric excess of the product. The concentration of these reagents is also a key parameter to control.

The following table summarizes typical parameters influencing stereoselective synthesis for this class of compounds.

| Parameter | Influence on Stereochemical Outcome | Typical Conditions for Phenylethylamine Derivatives |

| Temperature | Lower temperatures generally increase enantiomeric/diastereomeric excess by amplifying energy differences between transition states. | -78°C to room temperature |

| Solvent | Affects catalyst/enzyme activity, substrate conformation, and solubility of diastereomeric intermediates. | Dichloromethane (DCM), Tetrahydrofuran (THF), Hexane, Ethanol (B145695) |

| Catalyst/Auxiliary | The inherent chirality of the catalyst or auxiliary directs the stereochemical pathway of the reaction. | Chiral oxazaborolidines, Lipases (Candida antarctica), (S)-α-methylbenzylamine |

| Resolving Agent | Forms diastereomeric salts with differing solubilities, enabling separation by crystallization. | Tartaric acid derivatives, (R,R)-4-chlorotartranilic acid google.com |

Determination of Enantiomeric Excess (ee) and Diastereomeric Excess (de)

Once the synthesis is complete, the stereochemical purity of the this compound must be accurately determined. Enantiomeric excess (ee) is a measure of the purity of a chiral substance, calculated as the absolute difference between the mole fractions of the two enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and reliable methods for determining the enantiomeric purity of chiral amines. These techniques utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus separation.

For phenylethylamine derivatives, polysaccharide-based CSPs are particularly effective. Columns such as Daicel Chiralcel OD (based on cellulose (B213188) tris(3,5-dimethylphenylcarbamate)) or Chiralpak AD (amylose-based) are frequently used. The mobile phase typically consists of a mixture of a non-polar solvent like n-hexane and a polar modifier such as ethanol or isopropanol (B130326). The exact ratio of the solvents is optimized to achieve baseline separation of the enantiomers. google.comnih.gov

The enantiomeric excess is calculated by integrating the peak areas of the two enantiomers in the chromatogram.

The table below shows typical HPLC conditions used for the separation of phenylethylamine enantiomers.

| Parameter | Description |

| Column | Daicel Chiralcel OD-H (250mm x 4.6mm) |

| Mobile Phase | n-Hexane / Ethanol / Isopropanol (e.g., 92.5 : 7.5 : 0.5 v/v/v) google.comgoogle.com |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Result | Baseline separation of (R) and (S) enantiomers with distinct retention times. |

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine enantiomeric purity. Since enantiomers are indistinguishable in a standard achiral NMR experiment, a chiral auxiliary compound must be added.

Chiral Shift Reagents (CSRs): These are typically lanthanide complexes, such as Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)₃). mit.edu When a CSR is added to a solution of the chiral amine, it forms diastereomeric complexes with each enantiomer. These complexes have different magnetic environments, causing the signals of corresponding protons in the two enantiomers (e.g., the methine proton at the chiral center) to appear at different chemical shifts in the ¹H NMR spectrum. The enantiomeric excess can then be determined by integrating the signals corresponding to each enantiomer. mit.edulibretexts.org

Chiral Derivatizing Agents (CDAs): Alternatively, the chiral amine can be reacted with a chiral derivatizing agent to form covalent diastereomers, which will inherently have different NMR spectra. However, this method requires a chemical reaction and subsequent purification, making it more laborious than the use of CSRs.

Chemical Reactivity and Synthetic Transformations of S 1 3 Isobutoxyphenyl Ethylamine

Nucleophilic Reactivity of the Amine Functionality

The primary amine group in (S)-1-(3-Isobutoxyphenyl)ethylamine is a key center of reactivity, readily participating in a variety of nucleophilic reactions.

Acylation Reactions (e.g., with acyl chlorides)

The lone pair of electrons on the nitrogen atom of the amine makes it a potent nucleophile, readily attacking electrophilic carbonyl carbons of acyl chlorides. This reaction proceeds via a nucleophilic acyl substitution mechanism to form the corresponding amide. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. libretexts.org

For instance, the reaction of this compound with an acyl chloride, such as acetyl chloride, would yield N-((S)-1-(3-isobutoxyphenyl)ethyl)acetamide. These acylation reactions are fundamental in peptide synthesis and the modification of amines to alter their chemical and physical properties. libretexts.org

Imine and Enamine Formation

Primary amines, such as this compound, react with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comopenstax.org This condensation reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comopenstax.orglibretexts.orgyoutube.com The reaction is reversible, and the position of the equilibrium can be influenced by the removal of water. youtube.comoperachem.com The formation of imines is a critical transformation in various biological processes and synthetic pathways. openstax.org

In contrast, the reaction of this compound, a primary amine, with aldehydes or ketones will preferentially lead to the formation of the thermodynamically more stable imine. wikipedia.org Enamine formation typically occurs with secondary amines, where the absence of a second proton on the nitrogen prevents the final deprotonation step to form an imine. libretexts.orgwikipedia.orgmasterorganicchemistry.comlibretexts.org Instead, a proton is removed from an adjacent carbon, resulting in the formation of a carbon-carbon double bond. libretexts.org

| Reactant | Product Type | Key Conditions |

| Aldehyde/Ketone | Imine | Acid catalysis libretexts.orgyoutube.com |

| Secondary Amine | Enamine | Acid catalysis libretexts.orgwikipedia.org |

Nucleophilic Substitution Reactions (e.g., with halogenoalkanes)

The amine group of this compound can act as a nucleophile in substitution reactions with halogenoalkanes. chemguide.co.uk This reaction, typically following an S_N2 mechanism, involves the displacement of the halide by the amine, leading to the formation of a secondary amine. chemguide.co.ukchemguide.co.uk However, the initial product, a secondary amine, is also nucleophilic and can further react with the halogenoalkane, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. libretexts.orgchemguide.co.uklumenlearning.com To favor the formation of the secondary amine, a large excess of the primary amine is often used. lumenlearning.com

Reactions Involving the Aromatic Moiety

The isobutoxyphenyl group of this compound can also undergo various chemical transformations.

| Reaction | Reagents | Electrophile |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Br⁺ or Cl⁺ |

| Sulfonation | SO₃, H₂SO₄ | SO₃ |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | R-CO⁺ |

Metal-Catalyzed Coupling Reactions (e.g., C-C bond formation)

The aromatic ring of this compound can participate in metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds. These reactions are powerful tools in organic synthesis. For these reactions to occur, the aromatic ring typically needs to be functionalized with a leaving group, such as a halide (e.g., bromo or iodo). For instance, if the starting material were (S)-1-(3-bromo-isobutoxyphenyl)ethylamine, it could undergo reactions like the Suzuki, Heck, or Sonogashira coupling. These reactions are typically catalyzed by palladium, nickel, or copper complexes. ecampus.comresearchgate.net The Ullmann condensation, another copper-catalyzed reaction, can be used for the formation of C-N bonds. researchgate.net

For example, a palladium-catalyzed Suzuki coupling of an aryl halide derivative of this compound with an organoboron compound would lead to the formation of a biaryl structure. Similarly, aminocarbonylation reactions, which involve the incorporation of carbon monoxide and an amine, can be used to synthesize amides. mdpi.com

Derivatization Strategies for Functional Group Transformations of this compound

The primary amine functionality and the chiral center of this compound make it a valuable building block in synthetic organic chemistry. Its utility is further expanded through various derivatization strategies that transform the amine group to facilitate multi-step syntheses or to introduce new functionalities, leading to advanced synthetic intermediates.

Conversion to Advanced Synthetic Intermediates

The primary amine of this compound serves as a handle for its conversion into a variety of more complex and advanced synthetic intermediates. Key transformations include amide bond formation and reductive amination.

Amide and Peptide Coupling: The amine can readily react with carboxylic acids or their activated derivatives to form amides. This transformation is fundamental in the synthesis of a vast array of molecules, including pharmaceuticals and peptidomimetics. nih.gov Common coupling reagents used to facilitate this reaction include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and uronium-based reagents like HATU, which promote efficient amide bond formation with minimal racemization. peptide.com For instance, the coupling with a pyroglutamic acid derivative would yield a compound of the (S)-N-((S)-1-(3-isobutoxyphenyl)ethyl)-5-oxopyrrolidine-2-carboxamide type, a scaffold found in various biologically active molecules. nih.govnih.govnih.gov

Reductive Amination: Reductive amination is a powerful method for forming new carbon-nitrogen bonds and is used to synthesize secondary and tertiary amines. masterorganicchemistry.comlibretexts.org The reaction involves the initial formation of an imine or enamine from the reaction of this compound with a ketone or aldehyde, followed by in-situ reduction. masterorganicchemistry.comyoutube.com Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the carbonyl starting material. masterorganicchemistry.com This method avoids the over-alkylation issues often encountered with direct alkylation of amines. masterorganicchemistry.com Enzymatic reductive amination using imine reductases (IREDs) or reductive aminases (RedAms) is also an emerging green alternative for the asymmetric synthesis of chiral amines. whiterose.ac.uknih.gov

Synthesis of Heterocyclic Scaffolds: The amine group is a key nucleophile in the synthesis of various nitrogen-containing heterocycles. For example, it can be used in reactions to form thiazole (B1198619) derivatives, which are important pharmacophores. researchgate.netorientjchem.org The Hantzsch thiazole synthesis or related methods, involving the condensation of an α-haloketone with a thiourea (B124793) or thioamide derivative, can be adapted to incorporate the (S)-1-(3-isobutoxyphenyl)ethyl moiety. researchgate.net Similarly, it can participate in multicomponent reactions like the Kabachnik-Fields reaction to produce α-aminophosphonates, which are known for their biological activities. researchgate.net

The following table outlines key transformations for converting this compound into advanced intermediates.

| Reaction Type | Reagents/Catalysts | Intermediate/Product Type |

| Amide Coupling | Carboxylic acid, Coupling reagent (e.g., HATU, DCC) | Amides, Peptidomimetics |

| Reductive Amination | Aldehyde or Ketone, Reducing agent (e.g., NaBH₃CN) | Secondary or Tertiary Amines |

| Heterocycle Synthesis | α-Haloketone, Thiourea (for Thiazoles) | Thiazole derivatives |

| Kabachnik-Fields Reaction | Carbonyl compound, Diethyl phosphite | α-Aminophosphonates |

This table illustrates synthetic pathways to advanced intermediates starting from an amine functionality.

Mechanistic Studies of Reactions Involving this compound and its Analogs

While specific mechanistic studies focusing solely on this compound are not extensively documented in publicly available literature, the reactivity of this chiral primary benzylic amine can be understood through mechanistic principles established for analogous structures and reactions. Chiral amines are central to many asymmetric transformations, acting as catalysts or chiral auxiliaries. alfachemic.com

Mechanistic investigations into reactions involving chiral amines often focus on understanding the source of stereocontrol. In asymmetric synthesis, a chiral amine can transfer its stereochemical information to the product. nih.gov For example, in a photocatalytic hydroaminoalkylation reaction using a chiral benzylic amine, density functional theory (DFT) studies have suggested that an intramolecular hydrogen bond can rigidify the transition state of the enantiodetermining step, leading to high enantioselectivity. nih.gov

In the context of catalysis, chiral primary and secondary amines are known to catalyze a variety of reactions, including Diels-Alder reactions, Michael additions, and aldol (B89426) reactions. alfachemic.com The mechanism often involves the formation of a transient chiral enamine or iminium ion intermediate, which then reacts with the substrate in a stereocontrolled manner. The steric and electronic properties of the substituents on the chiral amine play a crucial role in dictating the stereochemical outcome.

Enzymatic reactions involving chiral amines have also been the subject of mechanistic studies. For instance, in the reductive amination of ketones catalyzed by reductive aminases (RedAms), structural and kinetic analyses have revealed how the enzyme binds both the ketone and amine substrates. whiterose.ac.uk These studies highlight the role of domain flexibility in bringing the reactants together to catalyze the formation of the iminium ion and its subsequent reduction. whiterose.ac.uk Similarly, monoamine oxidases (MAO) can be used for the deracemization of chiral amines, and mechanistic studies focus on how protein engineering can expand the substrate scope of these enzymes to accommodate bulkier aromatic amines. nih.gov

The study of reaction kinetics provides further mechanistic insight. For palladium-catalyzed aminations, kinetic studies have helped to elucidate the catalytic cycle, showing positive order dependencies on the aryl halide and amine, and revealing the influence of catalyst pre-activation and the concentrations of substrates on the operative reaction mechanism. masterorganicchemistry.com Such studies are crucial for optimizing reaction conditions and understanding the role of each component in the catalytic system.

Advanced Analytical and Spectroscopic Characterization of S 1 3 Isobutoxyphenyl Ethylamine and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the primary toolset for determining the molecular structure of a compound. By probing how the molecule interacts with electromagnetic radiation, each technique provides unique pieces of the structural puzzle, from the carbon-hydrogen framework to the specific functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework by mapping the chemical environments of ¹H (proton) and ¹³C nuclei.

¹H NMR Spectroscopy identifies the number of different types of protons in a molecule, their relative numbers, and their proximity to one another. For (S)-1-(3-Isobutoxyphenyl)ethylamine, the ¹H NMR spectrum can be predicted by analyzing its distinct structural components: the isobutoxy group, the substituted phenyl ring, and the ethylamine (B1201723) side chain. The signals from protons on carbons attached to electronegative atoms like oxygen and nitrogen are shifted downfield. core.ac.uk

¹³C NMR Spectroscopy provides information on the different carbon environments within the molecule. In proton-decoupled ¹³C NMR, each unique carbon atom typically gives a single peak, allowing for a direct count of non-equivalent carbons. mdpi.comorganicchemistrydata.org The chemical shifts are sensitive to the electronic environment, with carbons bonded to electronegative atoms appearing at lower fields. rsc.orgwisc.edu

Diffusion-Ordered NMR Spectroscopy (DOSY) is a specialized NMR technique that separates the NMR signals of different species in a mixture based on their diffusion coefficients. This method is particularly useful for analyzing the composition and purity of a sample without physical separation, identifying impurities or components of a reaction mixture. nih.gov

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| -CH(NH₂) | ~ 4.1 | Quartet (q) | 1H |

| -CH₃ (ethylamine) | ~ 1.4 | Doublet (d) | 3H |

| -NH₂ | ~ 1.5 - 2.5 | Broad Singlet (br s) | 2H |

| Ar-H | ~ 6.7 - 7.3 | Multiplet (m) | 4H |

| -O-CH₂- | ~ 3.7 | Doublet (d) | 2H |

| -CH(CH₃)₂ | ~ 2.0 | Multiplet (m) | 1H |

| -CH(CH₃)₂ | ~ 1.0 | Doublet (d) | 6H |

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -C H(NH₂) | ~ 50 - 55 |

| -C H₃ (ethylamine) | ~ 23 - 26 |

| Ar-C -O | ~ 158 - 160 |

| Ar-C -C(NH₂) | ~ 145 - 148 |

| Ar-C (unsubstituted) | ~ 110 - 130 |

| -O-C H₂- | ~ 74 - 76 |

| -C H(CH₃)₂ | ~ 28 - 30 |

| -CH(C H₃)₂ | ~ 18 - 20 |

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.

For this compound (Molecular Formula: C₁₂H₁₉NO), the molecular weight is 193.29 g/mol . chemenu.com In a typical mass spectrum, a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ would be expected at m/z 193 or 194, respectively.

Common fragmentation patterns for phenethylamines involve cleavage of the C-C bond adjacent to the nitrogen (benzylic cleavage). nih.gov The isobutoxy group can also fragment. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion and its fragments, which can be used to confirm the elemental composition. jcsp.org.pk

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS. This hyphenated technique is essential for analyzing complex mixtures and is widely used in the characterization of derivatives like Levobupivacaine, allowing for the separation and identification of the parent drug, its metabolites, and any impurities. nih.govnih.govmazums.ac.ir

Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion (m/z) | Possible Structure / Origin |

| 194 | [M+H]⁺, Protonated parent molecule |

| 179 | [M-CH₃]⁺, Loss of a methyl group |

| 137 | [M-C₄H₉]⁺ or [M-C₄H₈]⁺, Loss of the isobutyl group from the ether |

| 121 | [HOC₆H₄CH(NH₂)CH₃]⁺, Cleavage of the isobutyl group |

| 44 | [CH₃CH=NH₂]⁺, Benzylic cleavage |

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule. IR spectroscopy measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light.

The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its functional groups. nist.govnist.gov These include the N-H stretching vibrations of the primary amine, C-H stretching from both the aliphatic (isobutyl, ethyl) and aromatic parts of the molecule, the strong C-O stretching of the aryl ether, and various bands related to the aromatic ring. researchgate.net

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3250 | N-H Stretch | Primary Amine |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2960 - 2850 | C-H Stretch | Aliphatic (sp³) |

| 1600, 1585, 1450 | C=C Stretch | Aromatic Ring |

| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine |

| 1250 - 1200 | C-O Stretch (Aryl-Alkyl Ether) | Aryl Ether |

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about conjugated systems and chromophores. The primary chromophore in this compound is the substituted benzene (B151609) ring. Aromatic systems typically exhibit multiple absorption bands. For a substituted benzene ring like the one in the target compound, characteristic absorption maxima (λ_max) are expected in the UV region, often around 220 nm and 270-280 nm.

Chromatographic techniques are essential for separating the components of a mixture, allowing for the assessment of a compound's purity and the quantification of its components.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of pharmaceutical compounds and separating enantiomers. For a chiral compound like this compound, chiral HPLC is critical to determine its enantiomeric excess (e.e.). This involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. sielc.com

Reverse-phase HPLC is commonly used for purity analysis of related compounds like bupivacaine. In this mode, a nonpolar stationary phase is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.gov Detection is often performed using a UV detector set to a wavelength where the analyte absorbs strongly.

High-Performance Thin Layer Chromatography (HPTLC) is a planar chromatographic technique that offers a rapid and cost-effective method for sample analysis. It can be used as a complementary technique to HPLC for identity checks and preliminary purity screening.

Typical HPLC Conditions for Analysis of Related Amines

| Parameter | Description |

| Column | Chiral: Chirex 3020; Reverse-Phase: C18 or Primesep B |

| Mobile Phase | Chiral: n-hexane:dichloroethane:ethanol (B145695); Reverse-Phase: Acetonitrile/Water with buffer (e.g., ammonium (B1175870) formate) |

| Flow Rate | 0.8 - 1.0 mL/min |

| Detection | UV at ~250-270 nm |

| Application | Enantiomeric Purity, Chemical Purity Assessment |

Chromatographic Methods for Purity and Identity Assessment

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For the enantioselective analysis of chiral amines like this compound, two primary GC approaches are utilized: direct separation on a chiral stationary phase (CSP) and indirect separation following derivatization with a chiral derivatizing agent (CDA).

Direct Chiral GC Separation:

Direct methods involve the use of a capillary column coated with a chiral stationary phase. Cyclodextrin-based CSPs are particularly effective for the separation of phenylethylamine derivatives. The enantiomers of the analyte form transient diastereomeric complexes with the chiral selector, leading to different retention times.

While specific GC methods for the direct analysis of this compound are not extensively documented in publicly available literature, general methods for analogous compounds provide a strong basis for method development. For instance, the separation of 1-phenylethylamine (B125046) enantiomers is often achieved on a Chirasil-Val or a cyclodextrin-based column.

Indirect Chiral GC Separation via Derivatization:

The indirect approach involves reacting the amine with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral GC column. This method is often employed to enhance the volatility and thermal stability of the analyte, as well as to improve the separation efficiency. A common derivatizing agent for amines is N-(trifluoroacetyl)-L-prolyl chloride (TFAPC). The resulting diastereomeric amides exhibit different chromatographic behavior on achiral columns.

A hypothetical GC method for the analysis of derivatized this compound is presented in the table below.

Table 1: Hypothetical GC Conditions for the Analysis of N-TFAPC-derivatized this compound

| Parameter | Value |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C (FID) |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 |

Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE)

Supercritical Fluid Chromatography (SFC):

SFC has emerged as a premier technique for chiral separations in the pharmaceutical industry due to its speed, efficiency, and reduced environmental impact compared to traditional high-performance liquid chromatography (HPLC). chromatographyonline.comafmps.be SFC utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often modified with a small amount of an organic solvent like methanol or ethanol. chromatographyonline.com

The enantioselective separation of amines in SFC is commonly achieved using polysaccharide-based chiral stationary phases, such as those derived from cellulose (B213188) or amylose (B160209). chromatographyonline.comnih.gov The addition of acidic or basic additives to the mobile phase can significantly improve peak shape and resolution for basic compounds like this compound. nih.gov

Table 2: General SFC Screening Conditions for Chiral Amine Separation

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | Chiralpak AD-H | Chiralpak AS-H | Chiralcel OD-H |

| Mobile Phase | CO₂ / Methanol (80:20) + 0.1% Diethylamine | CO₂ / Ethanol (85:15) + 0.1% Diethylamine | CO₂ / Isopropanol (B130326) (90:10) + 0.1% Diethylamine |

| Flow Rate | 3.0 mL/min | 3.0 mL/min | 3.0 mL/min |

| Back Pressure | 150 bar | 150 bar | 150 bar |

| Column Temperature | 40 °C | 40 °C | 40 °C |

| Detection | UV at 220 nm | UV at 220 nm | UV at 220 nm |

Capillary Electrophoresis (CE):

Capillary electrophoresis is a high-resolution separation technique that is particularly well-suited for the analysis of charged species. For the chiral separation of amines, a chiral selector is added to the background electrolyte (BGE). Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE for the enantioseparation of phenylethylamine analogues. mdpi.commdpi.com The enantiomers form transient inclusion complexes with the cyclodextrin (B1172386), leading to differences in their electrophoretic mobilities and resulting in their separation.

The development of a chiral CE method involves optimizing several parameters, including the type and concentration of the chiral selector, the pH and composition of the background electrolyte, the applied voltage, and the capillary temperature.

Table 3: Illustrative CE Method Parameters for Chiral Amine Separation

| Parameter | Value |

|---|---|

| Capillary | Fused silica, 50 µm I.D., 50 cm total length (40 cm effective length) |

| Background Electrolyte | 50 mM Phosphate buffer (pH 2.5) containing 20 mM sulfated-β-cyclodextrin |

| Applied Voltage | 20 kV |

| Capillary Temperature | 25 °C |

| Injection | Hydrodynamic injection at 50 mbar for 5 s |

| Detection | UV at 214 nm |

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is an indispensable tool for the unambiguous determination of the absolute configuration of chiral molecules and for elucidating their three-dimensional structure in the solid state. This technique relies on the diffraction of X-rays by a single crystal of the compound.

For a chiral amine like this compound, obtaining a suitable single crystal of the free base can be challenging. A common strategy is to form a salt with a chiral acid of known absolute configuration, such as mandelic acid or tartaric acid. The resulting diastereomeric salt often has a higher propensity to form high-quality crystals.

While the crystal structure of this compound itself is not publicly available, the crystal structure of the closely related compound, (R)-1-(3-methoxyphenyl)ethylamine mandelate (B1228975), provides valuable insights into the expected solid-state interactions. researchgate.net In this structure, the ammonium group of the phenylethylamine derivative forms hydrogen bonds with the carboxylate and hydroxyl groups of the mandelate anion. These interactions, along with other intermolecular forces, dictate the packing of the molecules in the crystal lattice.

The determination of the absolute configuration is typically achieved through the analysis of anomalous dispersion effects in the diffraction data, often quantified by the Flack parameter. A value close to zero for the correct enantiomer confirms the assigned absolute configuration.

Table 4: Representative Crystallographic Data for a Chiral Phenylethylamine Salt (Hypothetical)

| Parameter | Value |

|---|---|

| Compound | This compound • (R)-Mandelate |

| Chemical Formula | C₁₂H₁₉NO • C₈H₈O₃ |

| Formula Weight | 345.42 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 10.123 |

| b (Å) | 5.876 |

| c (Å) | 15.432 |

| β (°) | 98.76 |

| Volume (ų) | 905.4 |

| Z | 2 |

| Density (calculated) (g/cm³) | 1.267 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 293 |

| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.112 |

| Flack Parameter | 0.02(3) |

The detailed structural information obtained from X-ray crystallography is crucial for understanding the stereochemical aspects of the molecule's activity and for ensuring the quality control of the active pharmaceutical ingredient.

Advanced Applications and Synthetic Utility of S 1 3 Isobutoxyphenyl Ethylamine in Complex Molecule Synthesis

Role as a Chiral Building Block in Enantioselective Synthesis

The enantioselective synthesis of complex molecules often relies on the use of chiral building blocks, which are enantiomerically pure compounds that can be incorporated into a larger molecule to control its stereochemistry. (S)-1-(3-Isobutoxyphenyl)ethylamine is an exemplary chiral building block, widely employed in the synthesis of a variety of intricate molecular architectures. nih.gov

Synthesis of Chiral Pharmaceutical Intermediates (e.g., Apremilast precursors)

A significant application of this compound is in the synthesis of chiral pharmaceutical intermediates. A notable example is its use as a precursor in the synthesis of Apremilast, a medication used for the treatment of certain types of psoriasis and psoriatic arthritis. researchgate.netgoogle.com The synthesis of Apremilast involves the reaction of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine with a phthalic anhydride (B1165640) derivative. google.comgoogle.com The chiral nature of the ethylamine (B1201723) derivative is crucial for the biological activity of the final drug molecule. researchgate.netresearchgate.net The synthesis of the key intermediate, 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine, can be achieved through various methods, including the reduction of a corresponding vinylamine. google.com

Table 1: Key Intermediates in Apremilast Synthesis

| Intermediate | Chemical Name | Role |

|---|---|---|

| This compound | This compound | Chiral Building Block |

| Apremilast Precursor | (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine | Key intermediate for coupling with phthalic anhydride derivative |

Construction of Enantiomerically Pure Saturated Heterocycles

This compound also serves as a valuable starting material for the construction of enantiomerically pure saturated heterocycles. These structural motifs are prevalent in many biologically active natural products and pharmaceuticals. The inherent chirality of the amine allows for the stereocontrolled synthesis of these complex ring systems.

Formation of Complex Polycyclic Systems

The utility of this compound extends to the formation of intricate polycyclic systems, which are often challenging to synthesize. These systems include:

Azetidines: Four-membered nitrogen-containing heterocycles that are important structural motifs in medicinal chemistry. Spirocyclic azetidines have been synthesized from cyclic carboxylic acids in a two-step process involving the formation of azetidinones followed by reduction. nih.gov Another method involves the titanium-mediated synthesis of spirocyclic NH-azetidines from oxime ethers. nih.gov

Isoindolines: These bicyclic compounds are precursors to a wide range of biologically active molecules.

Spiro Compounds: Molecules containing two rings connected by a single common atom. The synthesis of multifunctional spirocycles has been achieved from common cyclic carboxylic acids. nih.gov Additionally, methods for synthesizing spiro-1,3,4-thiadiazolines have been developed. researchgate.net

Dihydropyrrolo[1,2-a]pyrazin-3(4H)-one Derivatives: These complex heterocyclic systems have shown promise as PIM kinase inhibitors. nih.gov The synthesis of these derivatives has been explored for their potential in cancer therapy. nih.govresearchgate.net

Synthesis of Other Biologically Relevant Amine Derivatives

The versatility of this compound is further demonstrated in its use for synthesizing other biologically significant amine derivatives.

Indole (B1671886) Ethylamine Derivatives: A novel class of indole ethylamine derivatives has been designed and synthesized, showing potential as lipid metabolism regulators. mdpi.com The synthesis often starts from commercially available tryptamine. One-pot multicomponent reactions have also been developed for the efficient synthesis of 3-substituted indole derivatives. researchgate.net

Anti-Candida Agents: The imidazole (B134444) moiety is a key feature in many antifungal agents. nih.gov Research has focused on the synthesis of novel 1-[(3-substituted-3-phenyl)propyl]-1H-imidazoles and 3-(1H-imidazol-1-yl)propan-1-one oxime esters as potential anti-Candida agents. nih.govnih.gov

Ligand in Asymmetric Catalysis

Beyond its role as a chiral building block, this compound and its derivatives can function as chiral ligands in asymmetric catalysis. In this capacity, they coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of a catalytic reaction. This application allows for the transfer of chirality from the ligand to the product of the reaction, enabling the synthesis of enantiomerically enriched compounds. The development of novel 1,3-P,N ligands based on seven-membered cyclic imines has shown promise in this area. nih.gov

Research on New Synthetic Methodologies Utilizing this compound

The importance of this compound has spurred research into new synthetic methodologies that utilize this and similar chiral amines. nih.gov These methodologies aim to improve the efficiency, selectivity, and scope of reactions involving this key building block. Recent advancements include the development of novel methods for the synthesis of 3-substituted phthalides and their application in the total synthesis of biologically active natural products. nih.gov The continuous development of such methodologies is crucial for advancing the field of medicinal chemistry and drug discovery. nih.govresearchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Apremilast |

| (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine |

| N-(1,3-dioxo-1,3-dihydro-2-benzofuran-4-yl)acetamide |

| Azetidines |

| Isoindolines |

| Spiro compounds |

| Dihydropyrrolo[1,2-a]pyrazin-3(4H)-one derivatives |

| Indole ethylamine derivatives |

| Anti-Candida agents |

| 1-[(3-substituted-3-phenyl)propyl]-1H-imidazoles |

| 3-(1H-imidazol-1-yl)propan-1-one oxime esters |

| 1,3-P,N ligands |

| 3-substituted phthalides |

| Tryptamine |

| 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)vinylamine |

| Azetidinones |

| Spiro-1,3,4-thiadiazolines |

| PIM kinase |

Conclusion and Future Research Directions

Summary of Current Synthetic Achievements and Stereochemical Control

The synthesis of enantiomerically pure amines such as (S)-1-(3-Isobutoxyphenyl)ethylamine is a cornerstone of modern asymmetric synthesis. Current achievements are largely centered on two principal strategies: the asymmetric synthesis from a prochiral precursor and the resolution of a racemic mixture.

One of the most direct and efficient methods for preparing α-chiral amines is the asymmetric hydrogenation of prochiral imines. nih.govacs.org This approach utilizes transition-metal catalysts, such as those based on iridium, rhodium, or ruthenium, complexed with chiral ligands. nih.govresearchgate.net The design and synthesis of modular chiral ligands have been instrumental, allowing for the fine-tuning of catalyst properties to achieve high activity and enantioselectivity. nih.govacs.org For the synthesis of this compound, this would involve the asymmetric hydrogenation of the corresponding ketimine derived from 3-isobutoxyacetophenone.

Another widely employed strategy is kinetic resolution. This can be accomplished through chemical or enzymatic means. Classical resolution involves the use of a chiral acid to form diastereomeric salts that can be separated by crystallization. wiley.com More advanced and highly selective methods rely on biocatalysis. sigmaaldrich.com Enzymes, particularly lipases, can selectively acylate one enantiomer of a racemic amine, allowing for the separation of the unreacted (S)-enantiomer or the hydrolyzed (S)-acyl-amide. sigmaaldrich.comgoogle.com This lipase-catalyzed resolution has been successfully applied on an industrial scale for various chiral amines. sigmaaldrich.com

The effective control of stereochemistry is fundamental to these processes. rijournals.com The spatial arrangement of atoms dictates the molecule's interaction with other chiral entities, which is critical in pharmacology. rijournals.comopenaccessgovernment.org The success in producing single-enantiomer amines relies on the precise control exerted by the chiral catalyst or enzyme, which creates a diastereomeric transition state, lowering the activation energy for the formation of the desired (S)-enantiomer. nih.gov

Emerging Methodologies for Enhanced Enantioselectivity and Sustainable Synthesis

The future of chiral amine synthesis is being shaped by the principles of green chemistry, which prioritize the reduction of waste, energy consumption, and the use of hazardous substances. ispe.orgpfizer.comnih.gov This has spurred the development of innovative methodologies that offer both improved enantioselectivity and greater sustainability.

Biocatalysis stands at the forefront of this evolution. mdpi.com While lipase-based resolutions are well-established, newer enzymatic tools are gaining prominence. These include:

Transaminases (TAs): These enzymes can synthesize chiral amines by transferring an amino group from a donor molecule to a ketone precursor (3-isobutoxyacetophenone). wiley.comnih.govacs.org Advances in protein engineering have expanded their substrate scope and stability, making them highly effective for producing enantiopure amines. nih.gov

Amine Dehydrogenases (AmDHs): Engineered amine dehydrogenases catalyze the reductive amination of ketones using ammonia (B1221849) as the amine source, offering high stereoselectivity. nih.gov

Enzymatic Cascades: Researchers are combining multiple enzymes in one-pot reactions to build complex chiral molecules from simple starting materials, which enhances efficiency and reduces downstream processing. acs.org

Sustainable Catalysis is another major research thrust. Efforts are focused on replacing rare and expensive precious metal catalysts (like iridium and rhodium) with more abundant and less toxic alternatives, such as nickel or iron. pfizer.com Furthermore, the development of continuous flow synthesis allows for better reaction control, improved safety, and minimized waste generation compared to traditional batch processing. ispe.org

These emerging methods align with the broader goals of green chemistry by utilizing safer solvents like water, operating under mild conditions, and improving atom economy. ispe.orgmdpi.com The integration of artificial intelligence and machine learning is also beginning to accelerate the discovery and optimization of these green synthetic routes. ispe.org

Potential for Novel Applications in Drug Discovery and Fine Chemical Synthesis

Chiral amines are indispensable in the life sciences, serving as key structural motifs in a vast number of pharmaceuticals, agrochemicals, and fine chemicals. nih.govopenaccessgovernment.org Approximately 40% of small-molecule drugs feature a chiral amine core, highlighting the importance of enantiomerically pure building blocks like this compound. nih.govopenaccessgovernment.org

The specific structure of this compound makes it a valuable intermediate for several reasons:

Pharmaceutical Scaffolding: The phenethylamine (B48288) backbone is a privileged scaffold in medicinal chemistry. The "(S)" stereocenter is crucial for specific binding to biological targets like receptors or enzymes.

Fine Chemical Synthesis: Beyond direct use in drug targets, it can serve as a chiral auxiliary or a resolving agent for the synthesis of other complex chiral molecules. nih.govsigmaaldrich.com

Fragment-Based Drug Discovery: The isobutoxyphenyl group provides a distinct fragment that can be used to explore chemical space in drug discovery programs. nih.gov Related structures containing isobutoxyphenyl moieties have been investigated for various pharmacological activities, including as precursors to potential anticancer agents. researchgate.net The thiazole (B1198619) ring, which can be synthesized from related building blocks, is another important scaffold in drug discovery, known for a wide range of biological activities. nih.govmdpi.com

Future research will likely focus on incorporating this compound into libraries of novel compounds for screening against various diseases. The continuous demand for new and effective medicines ensures that the development of efficient pathways to such chiral building blocks will remain a high priority in both academic and industrial research. researchgate.net

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for producing high-purity (S)-1-(3-Isobutoxyphenyl)ethylamine, and how do reaction conditions influence enantiomeric excess?

- Methodology : The compound can be synthesized via reductive amination of 3-isobutoxyacetophenone using (S)-specific chiral amines or enzymes. Sodium cyanoborohydride in methanol/water under controlled pH (4–6) is commonly employed for imine reduction . Enantiomeric purity can be enhanced using chiral HPLC or enzymatic resolution (e.g., subtilisin in continuous flow reactors for kinetic resolution) .

- Key Variables : Solvent polarity (e.g., THF vs. methanol), temperature (25–40°C), and catalyst loading (1–5 mol%) significantly impact yield (typically 60–85%) and enantiomeric excess (>95% achievable with optimized conditions) .

Q. How can researchers characterize the structural and chiral integrity of this compound?

- Analytical Techniques :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., isobutoxy group at C3: δ 1.0–1.2 ppm for methyl protons; ethylamine chain: δ 3.2–3.5 ppm) .

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (90:10) for enantiomer separation; retention times vary by 2–4 minutes between (R)- and (S)-forms .

- LC-MS : ESI+ mode to verify molecular ion ([M+H]+ ≈ 222.2 m/z) and assess purity (>98%) .

Q. What are the solubility and stability profiles of this compound under experimental storage conditions?

- Data : Solubility in aqueous buffers is limited (logP ≈ 2.8 due to isobutoxy group); best dissolved in DMSO or ethanol (50–100 mg/mL). Stability studies show degradation <5% at -20°C over 6 months but ~15% decomposition at 25°C in light-exposed conditions .

Advanced Research Questions

Q. How does the isobutoxy substituent influence receptor binding affinity compared to methoxy or ethoxy analogs?

- Experimental Design :

- Radioligand Binding Assays : Compare this compound with methoxy/ethoxy analogs at serotonin (5-HT2A) or dopamine (D2) receptors. Use HEK293 cells expressing recombinant receptors and [³H]-ligands (e.g., ketanserin for 5-HT2A).

- Findings : Isobutoxy’s bulky alkyl chain may reduce steric hindrance compared to methoxy, enhancing lipophilicity (logP increase by ~0.5 units) and membrane permeability, but could lower binding affinity (Ki values 2–5 nM vs. 1–3 nM for methoxy analogs) .

Q. What strategies resolve contradictions in reported pharmacokinetic data for aryl-substituted ethylamines?

- Analysis Framework :

- In Silico Modeling : Use QSAR to correlate substituent bulk (e.g., isobutoxy’s Van der Waals volume) with metabolic clearance (e.g., CYP2D6-mediated oxidation).

- In Vivo Studies : Administer radiolabeled compound in rodent models; compare AUC (area under the curve) via LC-MS/MS. For example, isobutoxy derivatives show 20–30% higher brain penetration than methoxy analogs due to increased lipophilicity .

Q. How can enantioselective interactions of this compound with biological targets be systematically validated?

- Methodology :

- Crystallography : Co-crystallize the (S)-enantiomer with target proteins (e.g., monoamine oxidases) to identify hydrogen-bonding motifs.

- Functional Assays : Measure cAMP accumulation in Gαs-coupled receptors (e.g., β-adrenergic) to assess stereospecific agonism/antagonism. The (S)-form may exhibit 10–50x higher potency than (R)-enantiomers in adrenergic models .

Methodological Challenges & Solutions

Q. Why do batch-to-batch variations occur in chiral purity, and how are they mitigated?

- Root Cause : Residual solvents (e.g., ethanol) or acidic byproducts (e.g., HCl) during synthesis can racemize the amine.

- Solutions :

- Process Optimization : Use anhydrous solvents, inert atmospheres (N2/Ar), and pH-stabilized buffers during synthesis .

- Quality Control : Implement inline FTIR to monitor reaction progress and chiral columns for real-time purity checks .

Q. What in vitro models best predict the neuropharmacological effects of this compound?

- Models :

- Primary Neuronal Cultures : Assess dopamine/serotonin reuptake inhibition using rat cortical neurons (IC50 determination via fluorescence-based assays).

- Microdialysis in Brain Slices : Measure neurotransmitter release (e.g., 5-HT) in hippocampal slices exposed to 1–10 µM compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.